2-(3,4-二氢-2H-色满-4-基)乙酸乙酯

描述

“Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is a chemical compound that belongs to the class of heterocyclic compounds known as coumarins . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems, including “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Molecular Structure Analysis

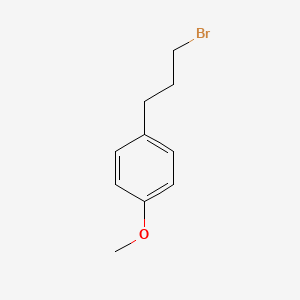

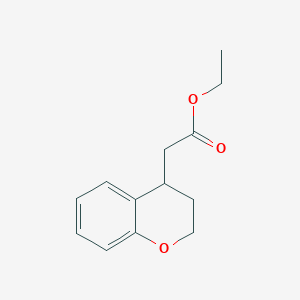

The molecular formula of “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is C13H16O3 . The structure of this compound includes a benzene fusion ring at a 5,6-positioned 4H-pyran ring system, designated as 4H-chromene .

科学研究应用

Synthesis and Characterization

Synthesis, Characterization, and Crystal Structure Analysis : The synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a related compound, have been detailed through NMR, IR, and mass spectral studies, culminating in single crystal X-ray diffraction studies. The crystal exhibits several C–H•••O intermolecular interactions, forming a three-dimensional architecture. Hirshfeld surface analysis highlighted the nature of intermolecular contacts, with H…H bonding being a major contributor to crystal packing (Jyothi et al., 2017).

Antioxidative and Anti-inflammatory Properties

Antioxidative and Anti-inflammatory Activities : A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia showed significant antioxidative and anti-inflammatory activities. Its antioxidative activity was notably greater compared to α-tocopherol, and its anti-inflammatory selectivity index was higher than synthetic NSAIDs like aspirin and ibuprofen (Makkar & Chakraborty, 2018).

Synthesis Methods

One-Pot Synthesis Techniques : Efficient methodologies have been developed for the one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, demonstrating the compound's versatility and potential as a scaffold in organic synthesis (Reddy & Krupadanam, 2010).

Biological Activities

Antimicrobial Activities : Research on the synthesis and antimicrobial activity of novel coumarin derivatives, starting from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, has shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).

Catalytic Applications

Ionic Liquid Catalysis : A novel ionic liquid was used as an efficient, homogeneous, and reusable catalyst for synthesizing a range of 2-amino-4H-chromene derivatives, showcasing the application of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate derivatives in facilitating environmentally friendly chemical reactions (Ghorbani et al., 2015).

属性

IUPAC Name |

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHGKSYAFMJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557341 | |

| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |

CAS RN |

119304-96-0 | |

| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)